![molecular formula C15H16N2O2S2 B2441122 N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide CAS No. 898429-33-9](/img/structure/B2441122.png)
N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide
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Description
N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide, also known as AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMTB is a small molecule that belongs to the thiazole family and has been identified as a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that is involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression.
Scientific Research Applications
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives exhibit interesting applications as supramolecular gelators. Research by Yadav and Ballabh (2020) has shown that these derivatives can form gels in ethanol/water and methanol/water mixtures, demonstrating good stability and low minimum gelator concentration. The gelation behavior is influenced by methyl functionality and non-covalent interactions such as π-π and S⋯O interactions, which are crucial for their self-assembly into helical structures or 2D hydrogen-bonded networks (Yadav & Ballabh, 2020).
Antiviral Activities
Hebishy et al. (2020) describe a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showcasing significant anti-avian influenza virus activity. This highlights the potential of such compounds in developing antiviral agents, particularly against the H5N1 subtype, with several synthesized compounds displaying substantial viral reduction (Hebishy, Salama, & Elgemeie, 2020).
Antioxidant Additives for Lubricating Oils
Amer et al. (2011) explored the synthesis of new thiazoles as antioxidant additives for Egyptian lubricating oils. This study underscores the relevance of such compounds in enhancing the oxidative stability of lubricants, which is vital for prolonging the service life of mechanical systems (Amer, Hassan, Moawad, & Shaker, 2011).
Fluorescent Properties
Research on excited-state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole by Padalkar et al. (2011) reveals applications in developing novel fluorescent materials. These compounds exhibit dual emission characteristics and high thermal stability, making them suitable for various optical applications (Padalkar et al., 2011).
Anticancer Activities
Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines. This study highlights the potential of thiazole and benzamide derivatives in developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-4-20-12-7-5-11(6-8-12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYVFBAUVZNPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide |
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